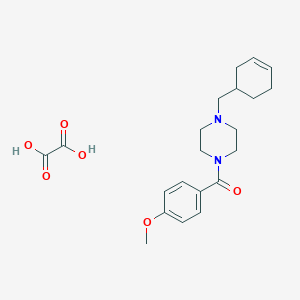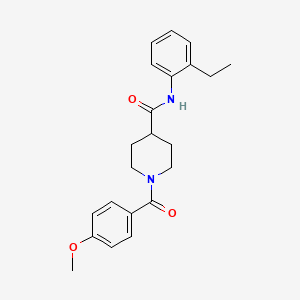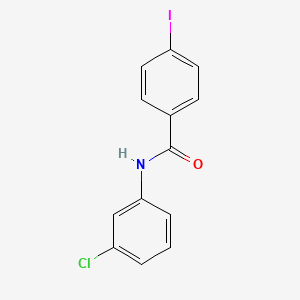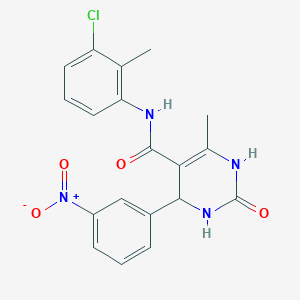
1-(3-cyclohexen-1-ylmethyl)-4-(4-methoxybenzoyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyclohexen-1-ylmethyl)-4-(4-methoxybenzoyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(4-methoxybenzoyl)piperazine oxalate is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating the activity of various signaling pathways in the body. It has been found to inhibit the production of inflammatory cytokines and prostaglandins, which are known to play a role in the development of various diseases.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-4-(4-methoxybenzoyl)piperazine oxalate has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation, pain, and tumor growth in various animal models. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-(3-cyclohexen-1-ylmethyl)-4-(4-methoxybenzoyl)piperazine oxalate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 1-(3-cyclohexen-1-ylmethyl)-4-(4-methoxybenzoyl)piperazine oxalate. One potential direction is the development of novel analogs of this compound with improved pharmacological properties. Another direction is the study of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, 1-(3-cyclohexen-1-ylmethyl)-4-(4-methoxybenzoyl)piperazine oxalate is a chemical compound that has significant potential for therapeutic applications. It has been extensively studied for its anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been found to have potential use in the treatment of neurological disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-(4-methoxybenzoyl)piperazine oxalate has been achieved using various methods. One of the most common methods involves the reaction of 4-(4-methoxybenzoyl)piperazine with cyclohexenylmethyl bromide in the presence of a base. This reaction results in the formation of 1-(3-cyclohexen-1-ylmethyl)-4-(4-methoxybenzoyl)piperazine, which is then converted to its oxalate salt form using oxalic acid.
Scientific Research Applications
1-(3-cyclohexen-1-ylmethyl)-4-(4-methoxybenzoyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2.C2H2O4/c1-23-18-9-7-17(8-10-18)19(22)21-13-11-20(12-14-21)15-16-5-3-2-4-6-16;3-1(4)2(5)6/h2-3,7-10,16H,4-6,11-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUWUMHJFMWTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-dioxo-1-piperazinyl)-1-methyl-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B5185874.png)
![N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5185877.png)
![N-mesityl-2-{3-[(mesitylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5185885.png)
![N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B5185888.png)
![4-[6-(methoxycarbonyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid](/img/structure/B5185892.png)


![9-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5185918.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5185923.png)
![3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185926.png)


![4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B5185956.png)
